molecular formula C14H20ClN5O4 B15141867 (2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride

(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride

Cat. No.: B15141867
M. Wt: 357.79 g/mol
InChI Key: AQUASNYNCOKBBC-YDALLXLXSA-N
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Description

(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azido group and a methoxycarbonylamino group attached to a hexanoic acid backbone. The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group of the starting material is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.

    Introduction of the azido group: The protected amino compound is then reacted with 4-azidobenzyl chloroformate to introduce the azido group.

    Deprotection: The protecting group is removed to yield the free amino compound.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Coupling reactions: The amino group can participate in coupling reactions with carboxylic acids or activated esters to form amide bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for coupling reactions.

Major Products Formed

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction reactions: The corresponding amine derivative.

    Coupling reactions: Amide-linked products with different carboxylic acids or esters.

Scientific Research Applications

(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein-ligand interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride depends on its specific application. In biochemical assays, the azido group can participate in click chemistry reactions, allowing for the labeling and detection of biomolecules. The compound can also interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl methacrylate hydrochloride: A compound with similar structural features but different functional groups.

    N-(3-Aminopropyl)methacrylamide hydrochloride: Another compound with an amino group and methacrylamide functionality.

Uniqueness

(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride is unique due to the presence of the azido group, which allows for specific chemical reactions such as click chemistry. This feature makes it particularly valuable in applications requiring bioorthogonal labeling and detection.

Properties

Molecular Formula

C14H20ClN5O4

Molecular Weight

357.79 g/mol

IUPAC Name

(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride

InChI

InChI=1S/C14H19N5O4.ClH/c15-12(13(20)21)3-1-2-8-17-14(22)23-9-10-4-6-11(7-5-10)18-19-16;/h4-7,12H,1-3,8-9,15H2,(H,17,22)(H,20,21);1H/t12-;/m0./s1

InChI Key

AQUASNYNCOKBBC-YDALLXLXSA-N

Isomeric SMILES

C1=CC(=CC=C1COC(=O)NCCCC[C@@H](C(=O)O)N)N=[N+]=[N-].Cl

Canonical SMILES

C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)O)N)N=[N+]=[N-].Cl

Origin of Product

United States

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